Product packaging for alpha-Promedol(Cat. No.:CAS No. 32204-65-2)

alpha-Promedol

Cat. No.: B12792345
CAS No.: 32204-65-2
M. Wt: 275.4 g/mol
InChI Key: UVITTYOJFDLOGI-JKIFEVAISA-N
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Description

alpha-Promedol is a synthetic opioid analgesic of the 4-phenylpiperidine class, provided as a high-purity reference standard for scientific research. Its primary research value lies in its potent and stereospecific interaction with opioid receptors, making it a valuable tool for studying the structure-activity relationships (SAR) of analgesics and the mechanisms of pain signaling . Historically, stereochemical studies have demonstrated that the analgesic potency of this compound is highly dependent on its absolute configuration, with the (+)-(2R,4S,5S) enantiomer exhibiting significant pharmacological activity—reportedly up to 20 times more potent than morphine in historical models—while its (-)-(2S,4R,5R) enantiomer is inactive . This stark enantioselectivity provides researchers with a critical model compound for investigating how specific molecular geometries and substituents on the piperidine ring confer selectivity and efficacy at opioid receptor binding sites. The compound's role as a congener in the prodine series helps elucidate the distinct binding modes of axial-phenyl versus equatorial-phenyl analogues, offering insights into receptor environment interactions . Today, this compound is utilized in forensic toxicology, neuropharmacology, and analytical chemistry research as a benchmark for method development, receptor profiling, and comparative pharmacological studies. This product is strictly for research use in controlled laboratory settings and is not intended for diagnostic or therapeutic use. Researchers can rely on our material for its consistent quality and precise characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO2 B12792345 alpha-Promedol CAS No. 32204-65-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32204-65-2

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

[(2S,4R,5R)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] propanoate

InChI

InChI=1S/C17H25NO2/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2/h6-10,13-14H,5,11-12H2,1-4H3/t13-,14+,17-/m1/s1

InChI Key

UVITTYOJFDLOGI-JKIFEVAISA-N

Isomeric SMILES

CCC(=O)O[C@@]1(C[C@@H](N(C[C@H]1C)C)C)C2=CC=CC=C2

Canonical SMILES

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Pathways

Historical Synthetic Routes to Alpha-Promedol and Related Analogues

The development of this compound is rooted in the broader search for synthetic analgesics that began in the mid-20th century. Its history is closely linked to that of related pethidine and prodine-type compounds. nonkill.info

Pethidine (Meperidine): The first wholly synthetic opioid, Pethidine, was developed in Germany in the 1930s. nonkill.info Its structure served as a foundational template for subsequent research.

Prodine: In 1947, American chemists synthesized Prodine, a derivative of 1-substituted-4-phenyl-4-piperidine. nonkill.info This class of compounds, often referred to as "reverse esters of meperidine," was a significant step towards the development of Promedol. bg.ac.rs

Promedol: A year after the synthesis of Prodine, its Soviet analog, Promedol, was synthesized in the USSR. nonkill.info Early research and bibliographies on synthetic narcotic drugs from the 1950s include specific notations on Promedol, indicating its importance from an early stage. unodc.orgunodc.org

The initial syntheses focused on establishing the core 4-phenylpiperidine (B165713) scaffold, followed by modifications to achieve the desired stereochemistry and functional groups characteristic of this compound. These early methods laid the groundwork for more advanced and stereospecific approaches.

Esterification Mechanisms in this compound Synthesis

The final step in the synthesis of this compound is the formation of a propanoate ester. ontosight.ai This is typically achieved through an esterification reaction involving the precursor alcohol, promedol (1,2,5-trimethyl-4-phenyl-4-piperidinol), and a propionylating agent like propanoic acid or its derivatives. ontosight.ai

This transformation generally follows the Fischer-Speier esterification mechanism, a classic acid-catalyzed reaction. mdpi.com

The Mechanism involves several key steps:

Protonation of the Carboxylic Acid: An acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the propanoic acid. This increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack: The hydroxyl group of the promedol alcohol acts as a nucleophile, attacking the activated carbonyl carbon. mdpi.comchemguide.co.uk This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid moiety, forming a good leaving group (water). mdpi.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. mdpi.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst (e.g., HSO₄⁻) or another base present in the mixture, to yield the final ester product, this compound, and regenerate the acid catalyst. chemguide.co.uk

This reaction is reversible, and to drive it towards the product, water is often removed from the reaction mixture as it forms. chemguide.co.ukiajpr.com

Stereospecific Synthesis Approaches for this compound Precursors

The biological activity of this compound is highly dependent on its specific stereochemistry. The molecule contains multiple chiral centers, and only one enantiomer exhibits high potency. Specifically, the (+)-(2R,4S,5S) enantiomer is reported to be significantly more potent than its (-)-(2S,4R,5R) counterpart. nih.gov This necessitates synthetic methods that can control the three-dimensional arrangement of the substituents on the piperidine (B6355638) ring.

Stereospecific synthesis of the precursor, this compound alcohol, is therefore critical. ualberta.ca Research has focused on methods to achieve this stereocontrol:

Diastereoselective Reduction: One common approach involves the reduction of a ketone precursor, 1,2,5-trimethyl-4-piperidone. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer of the resulting alcohol over others.

Chiral Auxiliaries: Incorporating a chiral auxiliary into the synthetic route can guide the formation of specific stereoisomers, which can then be removed in a later step.

Stereoselective Annulation: Modern methods, such as the hydrogen borrowing [5 + 1] annulation, can create substituted piperidines with a high degree of stereoselectivity. nih.gov These advanced techniques allow for the construction of the heterocyclic ring while simultaneously setting the required stereocenters.

The absolute configuration of the enantiomers is often determined by relating them to diastereomers with known configurations. nih.gov

Design and Development of Novel Synthetic Pathways for Substituted Piperidine Derivatives

The piperidine ring is a crucial pharmacophore found in numerous pharmaceuticals, including Promedol, Fentanyl, and Haloperidol. primescholars.comclinmedkaz.orgresearchgate.net Consequently, the development of new and efficient methods for synthesizing substituted piperidine derivatives is a major focus of modern organic chemistry. nih.gov

Several innovative strategies have emerged:

Multi-Component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient route to highly substituted piperidines.

Catalytic Hydrogenation of Pyridinium (B92312) Salts: Quaternary pyridinium salts can undergo partial or full reduction using catalysts like Raney-Ni to yield stereodefined piperidines. nih.gov

Domino Reactions: Cascade reactions, such as the domino Michael-Michael reaction, can be used to construct complex spiro-piperidine structures with multiple stereocenters in a single, efficient process. researchgate.net

Metal-Catalyzed Annulation: Iridium-catalyzed [5 + 1] annulation methods have been developed for the stereoselective synthesis of piperidines, forming two new carbon-nitrogen bonds in a sequential cascade. nih.gov

These modern methods offer advantages over classical routes by providing higher yields, better stereocontrol, and access to a wider diversity of molecular structures that can be evaluated for biological activity. clinmedkaz.org

Table 1: Key Precursors and Intermediates in this compound Synthesis

Compound Name Role in Synthesis Chemical Formula
1,2,5-Trimethyl-4-piperidone Key intermediate C₈H₁₅NO
Promedol Alcohol Direct precursor to this compound C₁₄H₂₁NO
Propanoic Acid Reagent for esterification C₃H₆O₂
Pethidine (Meperidine) Structurally related historical analog C₁₅H₂₁NO₂

Table 2: Comparison of Synthetic Approaches for Piperidine Ring Formation

Synthetic Method Description Key Features
Classical Cyclization Intramolecular reactions to form the piperidine ring from a linear precursor. Traditional, often requires harsh conditions.
Catalytic Hydrogenation Reduction of substituted pyridine (B92270) or pyridinium salt precursors. Milder conditions, potential for stereoselectivity. nih.gov
Multi-Component Reactions Combining 3+ components in one pot to build the piperidine structure. High efficiency, rapid generation of diversity.
[5+1] Annulation An iridium-catalyzed cascade reaction to form the ring stereoselectively. High stereocontrol, forms two C-N bonds. nih.gov

Chemosynthesis Optimization Techniques for this compound Production

The term "chemosynthesis" in a biological context refers to the production of organic matter using energy from inorganic chemical reactions. noaa.govwikipedia.org However, in the context of pharmaceutical manufacturing, this term is interpreted as the optimization of chemical synthesis pathways. A key focus for optimizing the production of this compound is the efficient synthesis of its main intermediate, 1,2,5-trimethylpiperidin-4-one. researchgate.net

Optimization techniques include:

Catalyst Selection: Improving catalysts, for example in the hydrogenation of pyridine precursors, can lead to higher yields and better selectivity under milder conditions. nih.gov

Reaction Condition Tuning: Systematically adjusting parameters such as temperature, pressure, solvent, and reaction time can significantly improve the efficiency and purity of the product.

Process Simplification: Developing one-pot syntheses or domino reactions reduces the number of steps, minimizes waste, and lowers production costs. researchgate.net

Purification Methods: Implementing advanced purification techniques, such as chromatography or optimized recrystallization protocols, ensures the final product meets high purity standards required for pharmaceutical use.

Stereochemical Investigations and Conformational Analysis

Absolute Configuration Determination of Alpha-Promedol Enantiomers

The optical antipodes of the axial phenyl analgesic, this compound hydrochloride, have been successfully prepared and their absolute stereochemistry determined. nih.govresearchgate.net This was achieved by relating one of the enantiomers to its gamma diastereomer, which possesses a known (2S, 4S, 5R) configuration. nih.govresearchgate.net This process of chemical correlation is a fundamental technique in establishing the absolute configuration of chiral molecules. The highly potent (+)-(2R,4S,5S)-3 enantiomer was identified, alongside its virtually inactive enantiomer, (–)-(2S,4R,5R)-3. nih.govresearchgate.netresearchgate.net

Role of the C-4 Chiral Center in Conferring Stereoselectivity

The chiral center at the C-4 position of the piperidine (B6355638) ring plays a pivotal role in conferring stereoselectivity in both axial and equatorial-phenyl prodine congeners. nih.govcapes.gov.brresearchgate.net The substitution of an alkyl group at the 3- or 5-position on the pro-4S enantiotopic edge of the piperidine ring results in enantiomers with greater potency compared to those substituted at the pro-4R edge. nih.gov This suggests that the C(3)-C(4)-C(5) moiety and the substituents at C(4) are situated in a similar chiral environment. nih.gov The stereoselectivity imparted by the C-4 chiral center is a critical factor in the interaction of these molecules with their biological targets.

Analysis of Axial and Equatorial Phenylprodine Congeners and their Stereochemical Implications

Investigations into both axial and equatorial phenylprodine congeners have revealed important stereochemical implications. nih.govcapes.gov.brresearchgate.net While the C(3)-C(4)-C(5) portion of the molecule and its C-4 substituents appear to be in a comparable chiral environment in both axial and equatorial congeners, the C(2)-N-C(6) part of the molecules does not bind in the same receptor environment. nih.govresearchgate.net This difference in binding suggests that the orientation of this moiety leads to different modes of interaction within the prodine series. nih.gov Furthermore, the torsion angle between the axial phenyl group and the piperidine ring in the active (+)-alpha-promedol is of the same sign as its equatorial congeners, which is a significant stereochemical correlation. nih.govresearchgate.net Potent agonists in this class of compounds typically show a preference for axial 4-aryl chair conformations when protonated, whereas antagonist properties are often associated with a preference for equatorial 4-aryl chair conformations. nih.gov

Solute Conformation Studies of 4-Arylpiperidine Opioid Ligands, including this compound

The conformation of 4-arylpiperidine opioid ligands, including this compound, in solution has been a subject of detailed study. researchgate.netrsc.org These studies are crucial for understanding how these molecules behave in a physiological environment. The solute conformation of these ligands is influenced by various factors, including the nature and orientation of substituents on the piperidine ring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for this compound Isomeric Forms

Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for analyzing the isomeric forms of this compound and its relatives. researchgate.netcdnsciencepub.com Both ¹H and ¹³C NMR have been employed to elucidate the stereochemistry and conformational preferences of these molecules. cdnsciencepub.com For instance, the chemical shifts in ¹³C NMR spectra have been used to confirm the configurations of different isomers. cdnsciencepub.com NMR data provides evidence for the existence of specific conformations and can reveal changes in conformation upon protonation of the nitrogen atom. cdnsciencepub.com

Identification and Characterization of Preferred Chair and Boat Conformations

The piperidine ring in this compound and its analogs can adopt several conformations, with the chair and boat forms being the most significant. cdnsciencepub.comnih.gov The γ- and β-isomers of related piperidinols predominantly exist in chair conformations, with the phenyl group being equatorial in the γ-isomer and axial in the β-isomer. cdnsciencepub.com In contrast, the α-form shows a preference for a skew-boat conformation. cdnsciencepub.com The relative energies of these conformations, influenced by steric and torsional strains, determine the preferred three-dimensional structure of the molecule. scribd.com The chair conformation is generally of lower energy than the boat conformation due to reduced steric and torsional strain. scribd.commasterorganicchemistry.com

IsomerPreferred Conformation (Base)Phenyl Group Orientation (Base)Preferred Conformation (HCl Salt)Phenyl Group Orientation (HCl Salt)
α-acetateSkew-BoatAxialChairEquatorial
β-piperidinolChairAxial--
γ-piperidinolChairEquatorial--

Data derived from ¹³C NMR studies of 1,2,5-trimethyl-4-phenylpiperidin-4-ol (B5029569) derivatives. cdnsciencepub.com

Stereochemistry of N-Protonated Epimers in this compound Analogues

The protonation of the nitrogen atom in the piperidine ring can lead to the formation of N-protonated epimers, which can have distinct stereochemical features. researchgate.netualberta.ca NMR studies have provided evidence for the existence of pairs of N-protonated epimers in this compound analogues. researchgate.net The stereochemistry of these epimers is an important consideration, as protonation is a key step in the interaction of these molecules with their biological targets. Conformational changes have been observed in the α- and β-forms of related piperidinols upon N-protonation. cdnsciencepub.com

Conformational Properties of Alpha- and Beta-Azabicyclane Opiates

The three-dimensional structure and conformational flexibility of opioid molecules are critical determinants of their pharmacological activity. In the case of synthetic opioids like this compound, which belongs to the 4-phenylpiperidine (B165713) class, understanding its preferred conformation is key to elucidating its interaction with opioid receptors. This compound is a diastereomer of promedol, characterized by an axial orientation of the phenyl group at the C-4 position of the piperidine ring.

Research into the conformational properties of the broader class of alpha- and beta-azabicyclane opiates provides a foundational understanding. Computational studies using molecular mechanics programs (like MM2) have been employed to determine the most stable conformations of these molecules. researchgate.net For diastereoisomeric α- and β-azabicyclanes (specifically 3-methyl-9-methoxy-9-phenyl-3-azabicyclo[3.3.1]nonanes), which serve as prototypes for phenyl-axial and phenyl-equatorial opiates respectively, energy minimization calculations reveal a strong preference for a chair-chair conformation of the piperidine and cyclohexane (B81311) rings. researchgate.net This indicates that despite the difference in the orientation of the phenyl group (axial vs. equatorial), the fundamental bicyclic ring system maintains a similar low-energy conformation. researchgate.net

The orientation of the phenyl group itself is a crucial conformational feature. Force-field calculations have shown that the energy well for maintaining a specific phenyl group orientation can vary between diastereoisomers. researchgate.net For some, the energy well is steep, suggesting a relatively rigid conformation in solution, while for others, it is shallow, allowing for more conformational variability. researchgate.net In the case of this compound and its congeners with an axial phenyl group, the torsion angle between this phenyl group and the piperidine ring is a significant factor in its interaction with the receptor. nih.gov

Table 1: Conformational Properties of Prototypical Azabicyclane Opiates
Compound ClassPredominant ConformationKey Conformational FeatureMethod of Analysis
α-Azabicyclanes (Phenyl-Axial)Chair-ChairAxial orientation of the C-9 phenyl group. researchgate.netMolecular Mechanics (MM2) Calculations researchgate.net
β-Azabicyclanes (Phenyl-Equatorial)Chair-ChairEquatorial orientation of the C-9 phenyl group. researchgate.netMolecular Mechanics (MM2) Calculations researchgate.net

Implications of Conformational Preferences for Ligand-Receptor Interactions

The specific three-dimensional shape of an opioid ligand governs its ability to bind to and activate its receptor, directly influencing its analgesic potency. The stereochemistry of this compound is a stark illustration of this principle. The molecule has three chiral centers, leading to multiple possible stereoisomers. Studies on the optical antipodes of this compound have revealed a dramatic difference in their biological activity. nih.govresearchgate.net

The (+)-(2R,4S,5S) enantiomer of this compound is a potent analgesic, reported to be approximately 20 times more potent than morphine. nih.govresearchgate.net In stark contrast, its mirror image, the (-)-(2S,4R,5R) enantiomer, is essentially inactive. nih.govresearchgate.net This high degree of stereoselectivity underscores the precise conformational and chiral requirements of the opioid receptor binding site. The close correlation between receptor binding affinities and the analgesic activities of prodine analogues suggests that these activity differences are primarily determined by how well the isomers associate with the receptor sites. nih.gov

Further analysis suggests that different parts of the this compound molecule may interact with the receptor in distinct ways depending on their conformation. nih.gov Research indicates that for both axial (like this compound) and equatorial phenyl congeners, the C(3)-C(4)-C(5) portion of the piperidine ring and its substituents at C-4 are situated in a comparable chiral environment on the receptor. nih.gov This is supported by the finding that the torsion angle between the axial phenyl group and the piperidine ring in the active (+)-alpha-promedol has the same sign as its potent equatorial counterparts. nih.gov

Table 2: Analgesic Potency of this compound Enantiomers
EnantiomerAbsolute ConfigurationAnalgesic Potency (Relative to Morphine)Activity Status
(+)-alpha-Promedol(2R,4S,5S) nih.gov~20 times more potent nih.govresearchgate.netActive
(-)-alpha-Promedol(2S,4R,5R) nih.govInactive at 50 mg/kg nih.govresearchgate.netInactive

Structure Activity Relationship Sar Studies

Correlation of Specific Structural Features with Analgesic Potency in the Prodine Series

Alpha-promedol belongs to the prodine series of analgesics, which are structurally related to pethidine. SAR studies within this series have revealed critical determinants of analgesic potency. The prodines are characterized by a 1,3-dimethyl-4-phenyl-4-propionoxypiperidine structure. They exist as stereoisomers, with alphaprodine and betaprodine (B10762733) being two key examples.

A fundamental aspect of the prodine series' SAR is the orientation of the 3-methyl group relative to the 4-phenyl group on the piperidine (B6355638) ring. In alphaprodine, these groups are in a cis relationship, whereas in betaprodine they are trans. This seemingly minor stereochemical difference has a profound impact on analgesic potency. Research has consistently shown that betaprodine is significantly more potent than alphaprodine. nih.gov For instance, betaprodine is reported to be approximately five times more potent than alphaprodine. nih.gov

Further variations in the prodine structure have provided deeper insights. The introduction of a methyl group at the C-3 position of the piperidine ring, as seen in the prodines, generally enhances analgesic activity compared to the parent compound, pethidine. uobasrah.edu.iq The nature of the ester group at C-4 is also a critical factor; the propionoxy group found in the prodines is considered optimal for analgesic potency compared to acetyl or other ester groups. uobasrah.edu.iq

The following table summarizes the relative analgesic potencies of key compounds in the prodine series, illustrating the impact of these structural features.

CompoundKey Structural FeaturesRelative Analgesic Potency (approximate, vs. Morphine=1)
PethidineNo C-3 methyl group, 4-ethoxycarbonyl group0.12 nih.gov
Alphaprodinecis-3-methyl, 4-propionoxy0.97 (subcutaneous, rat) nih.gov
Betaprodinetrans-3-methyl, 4-propionoxy5.5 (subcutaneous, rat) nih.gov

Influence of Piperidine Ring Substituents on Analgesic Efficacy and Receptor Interaction

Substituents on the piperidine ring of this compound and its analogs play a pivotal role in modulating analgesic efficacy and receptor interaction. The most significant of these is the methyl group at the C-3 position. As established in the prodine series, the introduction of a C-3 methyl group significantly influences potency. uobasrah.edu.iq

Crucially, the stereochemistry of this substitution is paramount. Studies have shown that substitution of an alkyl group, such as methyl, on the pro-4S edge of the piperidine ring leads to enantiomers with greater potency than those substituted in an identical position on the pro-4R edge. nih.gov This stereoselectivity suggests a specific and constrained binding pocket at the opioid receptor that favorably accommodates substituents in a particular spatial orientation.

The presence of the C-3 methyl group in this compound, which is cis to the C-4 phenyl group, contributes to a specific conformational preference of the piperidine ring. This conformation, in turn, dictates the spatial relationship between the key pharmacophoric elements—the basic nitrogen, the phenyl ring, and the ester group—which is essential for effective receptor binding and activation. Altering the position or stereochemistry of this alkyl substituent can lead to a dramatic loss of analgesic activity, highlighting the precise structural requirements for optimal opioid receptor interaction.

Contribution of the Phenyl Group and Propanoate Ester Linkage to this compound's Analgesic Properties

The 4-phenyl and 4-propanoate ester groups are indispensable for the analgesic activity of this compound. The phenyl group is a common feature in many potent opioid analgesics and is known to be a key site of interaction with the opioid receptor. painphysicianjournal.com For 4-phenylpiperidine (B165713) analgesics, the placement of this group at the C-4 position is considered optimal for activity. uobasrah.edu.iq Replacement of the phenyl group with hydrogen, alkyl, or other aromatic systems generally leads to a significant reduction in analgesic potency. pharmacy180.com

The orientation of the phenyl group is also critical. In the more potent analgesics of this class, the phenyl group typically adopts an axial orientation relative to the piperidine ring. This conformation is believed to mimic the orientation of the tyramine (B21549) moiety of endogenous opioid peptides, allowing for a productive interaction with a hydrophobic pocket within the opioid receptor.

Stereochemical Determinants of Analgesic Potency: Comparative Analysis of Enantiomers (e.g., (+)-(2R,4S,5S) enantiomer activity)

This compound is a chiral molecule, and its enantiomers exhibit profound differences in analgesic potency, a hallmark of stereospecific drug-receptor interactions. nih.gov The clinically used form of this compound is a racemate. However, studies on the separated enantiomers have revealed that the analgesic activity resides almost exclusively in one isomer.

The (+)-(2R,4S,5S) enantiomer of this compound is a highly potent analgesic, reported to be approximately 20 times more potent than morphine. nih.gov In stark contrast, its mirror image, the (-)-(2S,4R,5R) enantiomer, is essentially inactive as an analgesic. nih.gov This dramatic difference in potency underscores the highly specific three-dimensional requirements of the opioid receptor binding site.

This stereoselectivity is a common feature among chiral opioids, where only one enantiomer can achieve the precise orientation of its key functional groups—the basic nitrogen, the aromatic ring, and other substituents—to effectively bind to and activate the receptor. nih.govresearchgate.net The inactivity of the (-)-(2S,4R,5R) enantiomer suggests that its spatial arrangement prevents it from fitting correctly into the chiral environment of the receptor's binding pocket, thereby precluding the interactions necessary for signal transduction and analgesia.

Enantiomer of this compoundAbsolute ConfigurationAnalgesic Potency (Relative to Morphine=1)
(+)-alpha-Promedol(2R,4S,5S)~20
(-)-alpha-Promedol(2S,4R,5R)Inactive

Receptor Binding Specificity and Efficiency as Related to Molecular Conformation

The molecular conformation of this compound is a critical factor governing its receptor binding specificity and efficiency. The piperidine ring of this compound can adopt different conformations, but the most active stereoisomers are those that maintain a specific spatial arrangement of the key pharmacophoric groups.

It has been proposed that for potent analgesics in the prodine series, the C(3)-C(4)-C(5) portion of the piperidine ring and its substituents at C-4 (the phenyl and propanoate groups) are located in a similar chiral environment on the opioid receptor. nih.gov This is supported by the observation that the torsion angle between the axial phenyl group and the piperidine ring in the active (+)-enantiomer of this compound has the same sign as that of its potent equatorial congeners. nih.gov

Pharmacophore Modeling for Opioid Receptor Activity

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 4-phenylpiperidine-based opioid agonists like this compound, several key pharmacophoric features have been identified. nih.gov

A typical pharmacophore model for this class of compounds includes:

A cationic amine feature: The protonated nitrogen of the piperidine ring is crucial for forming an ionic bond with an anionic residue, typically an aspartate, in the opioid receptor. mdpi.com

An aromatic feature: The 4-phenyl group interacts with a hydrophobic pocket in the receptor.

A hydrophobic feature: The alkyl substituents, such as the 3-methyl group, can contribute to hydrophobic interactions.

A hydrogen bond acceptor: The carbonyl oxygen of the ester group may act as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) studies combined with neural network methods have been used to develop predictive models for the analgesic activity of 4-phenylpiperidine derivatives. nih.gov These models have identified key molecular descriptors that correlate with activity and have led to the hypothesis of a distinct pharmacophore for mu-opioid receptor interaction. nih.govresearchgate.net This model specifies a chair conformation for the piperidine ring with both the N-substituent and the 4-phenylpropanamide group in equatorial positions for optimal receptor recognition. researchgate.net Such models are valuable tools for the design and optimization of new analgesic compounds based on the this compound scaffold.

Effects of N-Substitution Patterns on Opioid Activity

The substituent on the piperidine nitrogen is a well-established modulator of opioid activity. In this compound, this substituent is a methyl group. Altering the N-substituent can have profound effects on potency, efficacy, and even the nature of the activity (agonist versus antagonist).

However, the relationship between the size of the N-substituent and opioid activity is not linear. While small alkyl groups are generally associated with agonist activity, increasing the chain length to three to five carbons can introduce antagonist properties. Further increasing the chain length beyond five carbons can sometimes restore agonist activity. pharmacy180.com

In the context of meperidine analogs, N-demethylation has been shown to improve binding affinity and selectivity for the serotonin (B10506) transporter, indicating that the N-substituent can also influence activity at other non-opioid targets. researchgate.net The N-methyl group of this compound, therefore, represents a balance, providing potent agonist activity at opioid receptors. Any modification to this group must be carefully considered, as it can dramatically alter the pharmacological profile of the molecule.

Comparative SAR within the Pethidine and Promedol Analogue Series

The structure-activity relationship (SAR) of 4-phenylpiperidine analgesics, which includes both the pethidine and promedol series, is a well-studied area that reveals crucial insights into the structural requirements for potent analgesic activity. The primary distinction between these two series lies in the orientation of the ester group at the C-4 position of the piperidine ring. Pethidine and its analogues feature a carboxylate ester, whereas the promedol series is characterized by a "reversed" or propionate (B1217596) ester. This fundamental difference, along with other structural modifications, leads to significant variations in analgesic potency and efficacy.

A pivotal aspect of the SAR in this class of compounds is the stereochemistry at the C-4 position, which is chiral in the promedol series due to the propionoxy group. This chirality gives rise to diastereomers, such as alphaprodine and betaprodine, which exhibit markedly different analgesic potencies. Generally, for the reversed ester analogues, the isomer with the 4-phenyl group in an axial orientation and the propionoxy group in an equatorial orientation demonstrates higher analgesic activity.

Furthermore, substitutions on the piperidine ring and the N-substituent play a critical role in modulating the analgesic effects. The introduction of a methyl group at the C-3 position of the piperidine ring, a characteristic feature of the promedol series, has a profound impact on potency, which is also highly dependent on its stereochemistry.

Detailed Research Findings

Research into the SAR of pethidine and promedol analogues has established several key principles:

Ester Orientation: The reversal of the ester linkage from the pethidine configuration (carboethoxy) to the promedol configuration (propionoxy) generally leads to an increase in analgesic potency. This is exemplified by the higher potency of alphaprodine compared to pethidine.

Stereochemistry at C-3 and C-4: In the promedol series, the stereochemistry of the methyl group at the C-3 position and the propionoxy group at the C-4 position is a major determinant of analgesic activity. For instance, betaprodine, a diastereomer of alphaprodine, is significantly more potent.

N-Substituent: The nature of the substituent on the piperidine nitrogen influences activity. While a methyl group is common, larger groups can either increase or decrease potency depending on the rest of the molecular structure.

Ring Conformation: The conformation of the piperidine ring, which is influenced by the various substituents, affects how the molecule binds to the opioid receptor. A chair conformation is generally preferred, with the orientation of the 4-phenyl group being a critical factor.

Analogues with Modified Scaffolds: The synthesis of spirocyclic analogues of both pethidine and promedol has provided further insights. For example, a spirocyclic prodine analogue with a methylated lactone showed significant analgesic activity, whereas the corresponding spirocyclic pethidine derivative was inactive in the mouse writhing test up to a dose of 20 mg/kg. nih.gov This highlights the favorable contribution of the reversed ester configuration in certain modified scaffolds.

The following data tables provide a comparative overview of the analgesic potencies of various analogues from the pethidine and promedol series, illustrating the impact of these structural modifications.

Interactive Data Tables

Below are interactive tables that summarize the structure-activity relationship data for pethidine and promedol analogues. You can sort the data by clicking on the column headers.

Table 1: Comparative Analgesic Potency of Pethidine and Promedol Analogues

CompoundKey Structural FeaturesRelative Potency (Morphine = 1)
Pethidine4-Carboethoxy-4-phenylpiperidine~0.1
Alphaprodine3-Methyl, 4-Propionoxy (reversed ester)~0.2
BetaprodineDiastereomer of Alphaprodine~1.0
Spirocyclic Pethidine AnalogueSpiro-lactone at C-4 (pethidine type)Inactive
Spirocyclic Promedol Analogue (methylated)Spiro-lactone at C-4 (prodine type)ED50 = 9.2 mg/kg (mouse)

Table 2: Effect of Stereochemistry in the Promedol Series

IsomerStereochemical ConfigurationRelative Analgesic Potency
Alphaprodine(±)-trans1
Betaprodine(±)-cis~5

Preclinical Pharmacological Mechanism Studies

Characterization of Mu-Opioid Receptor Agonism as the Primary Mechanism of Action for Alpha-Promedol

This compound is a synthetic opioid analgesic belonging to the piperidine (B6355638) class of compounds. ontosight.aiclinmedkaz.org Its primary mechanism of action is agonism at the mu-opioid receptor (MOR). ontosight.ai Like other opioids, this compound exerts its effects by binding to and activating these receptors, which are located throughout the central nervous system (CNS). ontosight.aincats.io The analgesic, or pain-relieving, properties of this compound are a direct consequence of this interaction. ontosight.ai The stimulation of mu-opioid receptors by this compound initiates a cascade of intracellular events that ultimately leads to a reduction in the perception of pain. ontosight.ai

Analysis of Signaling Pathway Activation in the Central Nervous System Initiated by this compound Binding

Opioid receptors, including the mu-opioid receptor (MOR), are G protein-coupled receptors (GPCRs). nih.govnih.gov When an agonist like this compound binds to the MOR, it triggers a conformational change in the receptor, activating associated intracellular G proteins, specifically of the Gi/o type. wikipedia.orgfrontiersin.org

This activation leads to several downstream effects:

Inhibition of Adenylate Cyclase: The activated Gα subunit inhibits the enzyme adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). wikipedia.org

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. nih.gov This hyperpolarization makes the neuron less likely to fire an action potential. Concurrently, it inhibits the opening of voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from the presynaptic terminal. wikipedia.org

Collectively, these signaling events initiated by this compound binding result in a decrease in neuronal excitability and the inhibition of pain signal transmission pathways in the brain and spinal cord. ontosight.ainih.gov

In Vitro Receptor Binding Affinity and Efficacy Studies

The interaction of a compound with a receptor is quantified through in vitro studies that measure its binding affinity and efficacy. Affinity, often expressed as the inhibition constant (Ki), indicates how tightly a drug binds to a receptor. Efficacy (e.g., EC50, Emax) describes the ability of the drug to activate the receptor and produce a biological response upon binding. plos.org

While this compound is established as a mu-opioid agonist, specific quantitative binding affinity and efficacy data from publicly available research are limited. ontosight.ai However, studies on analogous piperidine-based opioids and other MOR agonists provide a framework for understanding these parameters. plos.orgresearchgate.net Such studies typically involve competitive binding assays using radiolabeled ligands (e.g., [³H]DAMGO for MOR) and functional assays measuring G-protein activation (e.g., [³⁵S]GTPγS binding). plos.orggoogle.com

Table 1: Key Parameters in Receptor Binding and Efficacy Studies

Parameter Definition Significance
Ki (Inhibition Constant) The concentration of a competing ligand that occupies 50% of the receptors in the presence of a radioligand. A lower Ki value indicates higher binding affinity. Measures the strength of binding between the drug and the receptor.
EC50 (Half maximal effective concentration) The concentration of a drug that gives half of the maximal response. Measures the potency of an agonist in producing a functional effect.

| Emax (Maximum Efficacy) | The maximum biological effect a drug can produce upon binding to a receptor. | Indicates the drug's ability to fully activate the receptor compared to an endogenous ligand. |

This table describes the standard parameters used in pharmacological studies to characterize the interaction of a compound like this compound with its target receptor.

Comparative Analgesic Potency Assessment in Preclinical Animal Models (e.g., rat pain models)

The analgesic potency of this compound has been evaluated in animal models, often in comparison to morphine. ncats.iounodc.org Studies in rats have investigated the relationship between the administered dose and the resulting analgesic effect. unodc.org These assessments typically employ various pain models that simulate different types of clinical pain, such as the spared nerve injury (SNI) model for neuropathic pain or the injection of inflammatory agents to induce inflammatory pain. researchgate.netnih.gov Pain responses are measured through observable behaviors like paw withdrawal from a thermal or mechanical stimulus (e.g., using von Frey filaments). nih.govpsychogenics.com

Comparative studies indicate that while promedol's analgesic action resembles that of morphine, its potency and duration are different. unodc.org Research characterizes trimeperidine (promedol) as having a weaker and shorter-lasting analgesic effect compared to morphine. ncats.ioncats.io

Table 2: Comparative Analgesic Profile of Promedol and Morphine

Compound Relative Analgesic Potency Relative Duration of Action Animal Model Context
Promedol (this compound) Weaker than Morphine Shorter than Morphine Rat pain models unodc.orgncats.io

| Morphine | Stronger than Promedol | Longer than Promedol | Rat pain models unodc.orgncats.io |

This table provides a qualitative comparison based on available preclinical data.

Investigation of this compound's Effects on the Bioelectric Activity of the Brain Cortex in Animal Models (e.g., rabbits)

Early experimental studies investigated the effect of promedol on the bioelectric activity of the brain's cortex in rabbits. unodc.org These studies utilized electroencephalography (EEG) to record brain waves following the administration of the compound. The results showed distinct changes in the brain's electrical patterns. unodc.org

Table 3: Effects of Promedol on Rabbit Cortical Bioelectric Activity

Brain Wave Frequency Band Observed Change After Promedol Administration
Alpha Waves 7.5 - 12 c/s Increased prevalence and amplitude unodc.org
Beta Waves 15 - 30 c/s Decreased prevalence unodc.org

| Faster Waves | >30 c/s | Decreased prevalence unodc.org |

This table summarizes the reported EEG changes in rabbits, indicating a shift towards slower, higher-amplitude brain activity.

General Neuropharmacological Activity Profiling of Piperidine Derivatives

This compound is a member of the piperidine derivative chemical class. clinmedkaz.org The piperidine ring is a fundamental structural motif found in a vast number of biologically active alkaloids and synthetic drugs. clinmedkaz.orgijnrd.org This structure's versatility allows it to be combined with various molecular fragments, leading to compounds with a wide spectrum of pharmacological activities, particularly those affecting the central nervous system. clinmedkaz.orgclinmedkaz.org

Piperidine derivatives are known to interact with numerous biological targets, including enzymes, transport systems, voltage-gated ion channels, and various receptors. clinmedkaz.org This broad targeting capability results in diverse neuropharmacological profiles. clinmedkaz.org Beyond analgesia, as seen with promedol and fentanyl, other piperidine derivatives function as antipsychotics (e.g., haloperidol, risperidone), anesthetics (e.g., bupivacaine), and antiepileptics (e.g., tiagabine). clinmedkaz.org The probable ability of many piperidine derivatives to inhibit neurotransmitter reuptake makes them promising candidates for treating a range of CNS disorders. clinmedkaz.org

Metabolic Pathways and Biotransformation Research in Vitro and Preclinical

Identification of Major Metabolites: Formation of Norpromedol via N-Dealkylation of the Piperidine (B6355638) Cycle

The primary metabolic transformation of Promedol involves the N-dealkylation of its piperidine ring, resulting in the formation of its demethylated metabolite, norpromedol. butlerov.com This reaction is a common pathway for compounds containing an N-methyl group on a piperidine structure.

N-dealkylation is a Phase I metabolic reaction, typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. The process involves the enzymatic removal of the methyl group from the nitrogen atom of the piperidine cycle. This biotransformation increases the polarity of the molecule, which is a crucial step in preparing it for subsequent metabolic reactions and eventual excretion from the body. The identification of norpromedol as the main metabolite is fundamental for chemical-toxicological studies, as it allows for the differentiation between the use of Promedol and other related compounds. butlerov.com

In Vitro Metabolic Stability Assessments in Liver Microsomes and S9 Fractions Across Species (e.g., human, rat, mouse)

In vitro metabolic stability assays are foundational in early drug discovery to predict how quickly a compound might be cleared by the liver in vivo. enamine.net These experiments utilize subcellular fractions from liver cells, primarily liver microsomes and S9 fractions, from various species to assess potential differences in metabolism. enamine.net

Liver Microsomes: This fraction contains the highest concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are embedded in the endoplasmic reticulum membrane. enamine.netresearchgate.net Incubating alpha-Promedol with liver microsomes from humans, rats, and mice, in the presence of necessary cofactors like NADPH, would allow researchers to determine the rate of its Phase I metabolism. enamine.net By measuring the disappearance of the parent compound over time, key pharmacokinetic parameters such as the intrinsic clearance (Clint) and the half-life (t1/2) can be calculated. researchgate.net

The data generated from these assays are crucial for ranking compounds based on their metabolic stability and for predicting their hepatic clearance in different species, including humans. alameed.edu.iq

Table 1: Illustrative Example of In Vitro Metabolic Stability Data for a Hypothetical Compound Note: This table is a representative example of how data would be presented. Specific experimental values for this compound are not available in the cited literature.

SpeciesSystemHalf-Life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
HumanLiver MicrosomesData Not AvailableData Not Available
RatLiver MicrosomesData Not AvailableData Not Available
MouseLiver MicrosomesData Not AvailableData Not Available
HumanS9 FractionData Not AvailableData Not Available
RatS9 FractionData Not AvailableData Not Available
MouseS9 FractionData Not AvailableData Not Available

Elucidation of Phase I and Phase II Biotransformation Pathways

Drug biotransformation is generally categorized into two phases, which work to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be easily excreted. nih.govderangedphysiology.com

Phase I Biotransformation: These reactions introduce or unmask a polar functional group on the parent drug molecule. derangedphysiology.com Common Phase I reactions include oxidation, reduction, and hydrolysis. derangedphysiology.com For this compound, the identified N-dealkylation to form norpromedol is a classic example of a Phase I oxidative reaction. butlerov.com Other potential Phase I pathways could include hydroxylation on the phenyl or piperidine ring, or hydrolysis of the ester group, which would yield a carboxylic acid and an alcohol. These reactions are primarily mediated by CYP enzymes. nih.govdrughunter.com

Phase II Biotransformation: These are conjugation reactions where an endogenous, polar molecule is attached to the functional group of the parent drug or its Phase I metabolite. derangedphysiology.com This process significantly increases water solubility and facilitates excretion. nih.gov Key Phase II reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. nih.gov Following the formation of norpromedol or other potential Phase I metabolites with exposed hydroxyl or amine groups, these metabolites could undergo conjugation with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation).

Comparative Analysis of Species-Specific Metabolic Profiles in Preclinical Models

The metabolic pathways of a drug can vary significantly between different species due to differences in the expression and activity of drug-metabolizing enzymes. core.ac.uk Therefore, a comparative analysis of metabolic profiles in preclinical animal models (such as rats, mice, and dogs) and human-derived in vitro systems is a critical step in drug development. core.ac.uk

This research involves identifying and quantifying the metabolites of this compound in the biological matrices (e.g., plasma, urine, feces) of different species following administration of the compound. The goal is to determine if the animal models are representative of human metabolism. core.ac.uk If the preclinical species produce a similar profile of metabolites to humans, they are considered appropriate models for toxicology studies. core.ac.uk Conversely, if humans produce unique or disproportionately high levels of a particular metabolite, further safety testing of that metabolite may be required.

Methodology for Exogenous Biomarker Identification through Metabolism Studies

Metabolism studies are essential for identifying exogenous biomarkers—the parent drug or its metabolites—that can be reliably measured in biological fluids to indicate exposure to a compound. The primary metabolite, norpromedol, serves as a direct biomarker for the intake of this compound. butlerov.com

The methodology for biomarker identification involves several steps:

Metabolite Profiling: Characterizing all significant metabolites in various biological samples (urine, blood) from preclinical studies.

Selection of Candidate Biomarkers: Choosing metabolites that are sufficiently abundant, stable, and have a formation pathway that is consistent and well-understood.

Development of Analytical Methods: Creating and validating sensitive and specific analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of the selected biomarkers in biological samples. researchgate.net

Correlation with Exposure: Establishing a relationship between the concentration of the biomarker and the administered dose of the parent compound.

Quantitative and Qualitative Metabolite Profiling Techniques

Metabolite profiling involves the comprehensive identification (qualitative analysis) and measurement (quantitative analysis) of all metabolites of a drug. researchgate.net This is crucial for constructing a complete picture of the biotransformation pathways.

Qualitative Profiling: The primary goal is to identify the chemical structures of as many metabolites as possible. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for this purpose. researchgate.net It allows for the determination of the elemental composition of metabolites based on their accurate mass, and tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the structure.

Quantitative Profiling: This involves measuring the concentration of the parent drug and its identified metabolites in biological samples over time. researchgate.net LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. researchgate.net This technique allows for the monitoring of how much of each metabolite is formed and how quickly it is eliminated, providing critical data for pharmacokinetic modeling.

Advanced Analytical Methodologies and Derivatization Approaches

Chromatographic Techniques for Alpha-Promedol and Metabolite Separation

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For this compound, various chromatographic methods have been optimized to achieve high resolution and sensitivity.

Applications of Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a versatile and rapid screening method for the detection of promedol. butlerov.com It is particularly useful for initial identification due to its simplicity and cost-effectiveness. In the analysis of promedol, specific chromatographic systems and reagents are selected to effectively detect the compound's zones on the TLC plate. butlerov.com The mobility of the compound is characterized by its retention factor (Rf value), which is determined in various solvent systems. butlerov.com For instance, a system of ethyl acetate, methanol, and propionic acid has been used for separating related compounds. sigmaaldrich.com Visualization of the separated spots can be achieved by exposing the plate to iodine vapor or by using specific spray reagents like α-naphthol followed by sulfuric acid and heating. upatras.gr While primarily a qualitative technique, modern advancements have allowed for semi-quantitative analysis.

Table 1: Selected TLC Systems for Promedol Detection

Stationary Phase Mobile Phase (v/v/v) Detection Method Reference
Silica gel G-25 Hexane / Diethyl ether / Glacial acetic acid (70:30:3) Iodine vapor upatras.gr
Silica gel 60 F254 Chloroform / Methanol / Water (85:15:2) α-naphthol and H2SO4 upatras.gr

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the definitive identification and quantification of this compound and its metabolites. butlerov.com The optimization of GC-MS parameters is critical for achieving the required sensitivity and specificity, particularly in forensic and clinical toxicology where low concentrations are often encountered. researchgate.net

Key parameters for optimization include the type of capillary column, oven temperature program, and mass spectrometer settings. A common choice for the separation is a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase. nih.gov The oven temperature is programmed to ramp up, ensuring the separation of this compound from other compounds in the sample. mdpi.com The mass spectrometer is typically operated in electron ionization (EI) mode, which produces a characteristic fragmentation pattern, or "fingerprint," for this compound, allowing for its unambiguous identification. nist.gov For quantitative analysis, selected ion monitoring (SIM) is often employed to enhance sensitivity by focusing on specific fragment ions of the target analyte. researchgate.net A procedure for the GC-MS determination of promedol in whole blood has been developed with a detection limit of 0.05 µg/mL and an analytical range of 0.1–5.0 µg/mL. researchgate.net

Table 2: Optimized GC-MS Parameters for Promedol Analysis

Parameter Value/Condition Reference
Gas Chromatograph
Column DB5-MS (30 m x 0.250 mm x 0.25 µm) or equivalent forensicresources.org
Carrier Gas Helium mdpi.com
Oven Program Initial temp 50°C, ramped to 285°C mdpi.com
Mass Spectrometer
Ionization Mode Electron Ionization (EI) nist.gov

Development and Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations, such as tandem mass spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS), have become indispensable for the analysis of this compound. googleapis.comresearchgate.net These techniques offer high sensitivity, specificity, and the ability to analyze non-volatile and thermally labile compounds without derivatization. researchgate.netimprovedpharma.com

In LC-MS/MS, the separation is performed using a liquid chromatograph, followed by detection with a tandem mass spectrometer. researchgate.net This allows for the selection of a precursor ion (the molecular ion of this compound), its fragmentation, and the detection of specific product ions, a process known as multiple reaction monitoring (MRM), which significantly reduces background noise and improves selectivity. improvedpharma.com

UHPLC-HRMS combines the superior separation power of UHPLC, which uses smaller particle-sized columns for faster and more efficient separations, with the high mass accuracy of a high-resolution mass spectrometer (like Orbitrap or TOF). improvedpharma.commeasurlabs.comnih.gov This enables the determination of the elemental composition of this compound and its metabolites with high confidence, aiding in their identification, especially when reference standards are unavailable. researchgate.netmdpi.com UHPLC-HRMS has been utilized for the chemical fingerprinting of complex mixtures and can be applied to the analysis of this compound in various biological samples. nih.gov

Chiral Chromatography for Enantiomeric Separation and Quantification

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers). Since enantiomers can exhibit different pharmacological and toxicological properties, their separation and individual quantification are crucial. mz-at.de Chiral chromatography is the primary technique used for this purpose. mz-at.degcms.cz

This can be achieved using either chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). gcms.czphenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC due to their broad applicability. phenomenex.com In GC, cyclodextrin-based chiral stationary phases are common. gcms.cz The separation is based on the differential interaction of the enantiomers with the chiral selector in the stationary phase, leading to different retention times. phenomenex.com The development of a chiral separation method involves screening various CSPs and mobile phases to achieve optimal resolution between the enantiomers. phenomenex.com

Spectroscopic Characterization Methods (e.g., UV and IR Spectroscopy)

Spectroscopic methods are vital for the structural elucidation and identification of this compound. butlerov.com

UV Spectroscopy: Ultraviolet (UV) spectroscopy is used to study the electronic transitions within the molecule. This compound exhibits characteristic absorbance at specific wavelengths in the UV region, which can be used for its quantification. butlerov.comepo.org A study on promedol reported its investigation using UV spectroscopy. butlerov.com The maximum absorbance can be determined using a UV-visible spectrophotometer, and this information can be applied in quantitative analysis, often in conjunction with chromatographic techniques. speckandburke.co.ukscirp.org

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in the this compound molecule. butlerov.comresearchgate.net The IR spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds, such as C=O (carbonyl), C-O, and C-N bonds, which are part of the promedol structure. googleapis.com This "molecular fingerprint" is unique to the compound and can be used for its identification by comparing the obtained spectrum with a reference spectrum. bruker.poznan.pl

Advanced Sample Preparation Techniques for Biological Matrices

The analysis of this compound in biological matrices such as blood, urine, and tissue is challenging due to the complexity of these samples. mdpi.comnih.gov Effective sample preparation is therefore a critical step to remove interferences and concentrate the analyte before instrumental analysis. taylorfrancis.comresearchgate.net

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components. mdpi.com

Solid-Phase Extraction (SPE): SPE has become a more popular and efficient alternative to LLE. mdpi.com It uses a solid sorbent packed in a cartridge or a 96-well plate to selectively retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of a suitable solvent. bioanalysis-zone.com

Protein Precipitation (PPT): For plasma or serum samples, proteins are often removed by adding an organic solvent (like acetonitrile) or an acid, which causes them to precipitate. researchgate.net The supernatant containing the analyte is then further processed.

More advanced and miniaturized techniques are also being employed to reduce solvent consumption and improve efficiency, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Promedol
Norpromedol
Alphaprodine
Trimeperidine
Ethyl acetate
Methanol
Propionic acid
Iodine
α-naphthol
Sulfuric acid
Ninhydrin
Helium
Acetonitrile
Formic acid
Ammonium formate
Isopropanol
Cellulose
Amylose

Derivatization Strategies for Enhanced Detection Sensitivity and Chromatographic Separation

Chemical derivatization is a crucial step in the analysis of many pharmaceuticals, including this compound, particularly for gas chromatography-mass spectrometry (GC-MS). jfda-online.com The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, improve chromatographic separation, and enhance detection sensitivity. jfda-online.comnih.gov For compounds with polar functional groups, such as the hydroxyl group in this compound, derivatization is often essential for effective GC analysis. jfda-online.com

Common derivatization techniques applicable to opioids like this compound include silylation, acylation, and alkylation. jfda-online.com Silylation, which involves replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a widely used method. jfda-online.commdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose, creating more volatile and thermally stable derivatives suitable for GC-MS. mdpi.comdergipark.org.tr For instance, the derivatization of naproxen (B1676952) with MSTFA significantly improved its gas chromatographic performance. dergipark.org.tr

Acylation, using reagents such as fluorinated anhydrides, can also be employed to convert alcohols, phenols, and amines into their corresponding fluoroacyl derivatives. jfda-online.com This not only improves chromatographic properties but can also enhance detector response, leading to lower limits of detection. jfda-online.com The choice of derivatization reagent and reaction conditions, such as temperature and time, must be carefully optimized to ensure complete and reproducible derivatization. mdpi.com For example, studies on glucocorticoids showed that derivatization time and reagent volume significantly impact the chromatographic intensity. mdpi.com

Techniques for Impurity Isolation and Identification

Impurity profiling is a critical aspect of pharmaceutical analysis, as the presence of impurities can affect the safety and efficacy of the final drug product. ajprd.com The International Conference on Harmonisation (ICH) has established guidelines for the control of impurities in new drug substances. ajprd.com For this compound, which has multiple stereoisomers, the control of isomeric impurities is particularly important. harvard.educhemeurope.com

The process of impurity analysis involves detection, isolation, and structural characterization. ajprd.com High-performance liquid chromatography (HPLC) is a cornerstone technique for both the detection and isolation of impurities due to its high resolving power. Once isolated, a battery of spectroscopic techniques is employed for structural elucidation. These include:

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for determining the detailed chemical structure.

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the impurity molecule.

In some cases, impurities may arise from the manufacturing process, such as residual solvents or by-products from side reactions. ajprd.comgoogleapis.com For instance, in the synthesis of some pharmaceuticals, process impurities can be formed through hydrolysis of starting materials. googleapis.com The isolation and identification of these impurities are essential for process optimization and ensuring the quality of the final product.

Method Validation and Performance Assessment

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. europa.eu This is a mandatory requirement by regulatory agencies worldwide. demarcheiso17025.com The validation process encompasses several key parameters, as outlined by the ICH. europa.euglobalresearchonline.net

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euunodc.orgThe method should be free from interference from other substances. researchgate.net
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.euA correlation coefficient (r²) of ≥ 0.999 is often required. demarcheiso17025.com
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. europa.euFor assays, typically 80% to 120% of the test concentration. europa.eu
Accuracy The closeness of the test results obtained by the method to the true value. europa.euOften expressed as percent recovery, with acceptance criteria depending on the concentration level.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). europa.euFor drug substances, RSD should typically be ≤ 1-2%. demarcheiso17025.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.euOften determined based on a signal-to-noise ratio of 3:1. researchgate.net
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euOften determined based on a signal-to-noise ratio of 10:1. researchgate.net
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.euThe results should remain acceptable under varied conditions.

For this compound, a study on the related compound promedol determined the coefficients of chromatographic mobility (Rf-values) in different solvent systems using thin-layer chromatography (TLC). butlerov.com A procedure for the gas-chromatographic determination of promedol in whole blood with mass-selective detection reported a detection limit of 0.05 µg/mL and an analytical range of 0.1–5.0 µg/mL. researchgate.net The within-series errors were no higher than 14.1% at 0.10 µg/mL and 7.47% at 1.0 µg/mL, while the between-series relative errors were 5.75% and 2.7% at the same concentrations, respectively. researchgate.net

Untargeted Toxicometabolomics Approaches in this compound Research

Toxicometabolomics is an emerging field that applies metabolomics to study the adverse effects of xenobiotics, including drugs of abuse. nih.gov This untargeted approach aims to provide a comprehensive snapshot of the metabolic perturbations caused by a substance in a biological system. nih.govnih.gov By analyzing the changes in the endogenous metabolome, researchers can gain insights into the mechanisms of toxicity and identify potential biomarkers of exposure or effect. nih.govmdpi.com

In the context of this compound research, untargeted toxicometabolomics could be employed to:

Identify novel metabolites: This approach can uncover previously unknown metabolic pathways of this compound. For example, a study on other new psychoactive substances (NPS) identified unexpected amino acid adducts. nih.gov

Elucidate mechanisms of toxicity: By observing which metabolic pathways are perturbed (e.g., energy metabolism, amino acid metabolism), researchers can hypothesize about the molecular mechanisms underlying the toxic effects of this compound. nih.gov A study on thiazolidinediones, for instance, revealed alterations in the carnitine pool, suggesting an impact on mitochondrial fatty acid oxidation. nih.gov

Discover biomarkers of exposure: Changes in specific endogenous metabolites could serve as sensitive and specific biomarkers for this compound exposure.

The application of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is central to untargeted toxicometabolomics, allowing for the detection and relative quantification of a wide range of metabolites in biological samples such as urine, blood, or cell cultures. nih.govnih.gov While specific toxicometabolomics studies on this compound are not yet widely published, the methodologies developed for other NPS provide a clear framework for future research in this area. nih.govmdpi.com

Computational Chemistry and Molecular Modeling in Alpha Promedol Research

Molecular Conformation Prediction and Simulation Methodologies

The three-dimensional structure and conformational flexibility of alpha-Promedol are critical determinants of its biological activity. ontosight.ai The specific stereochemistry of the molecule, particularly at its chiral centers, dictates how it fits into and interacts with its receptor binding site. cdnsciencepub.comacs.org Computational methods are essential for predicting the most energetically favorable conformations and understanding the dynamic behavior of the molecule.

Early research utilized techniques like Carbon-13 magnetic resonance (¹³C-NMR) to elucidate the stereochemistry of the piperidine (B6355638) ring and its substituents, confirming the importance of steric effects in establishing the preferred conformation, such as the axial orientation of the 4-phenyl group in certain isomers. cdnsciencepub.com Modern computational approaches build upon this foundation, employing a range of simulation methodologies to model molecular behavior with high precision. neurips.ccmdpi.com

Key methodologies include:

Quantum Chemical Calculations: These methods are used to calculate the electronic structure and energy of different molecular conformations, helping to identify the most stable forms. acs.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape of this compound in a simulated physiological environment. mdpi.comnih.gov This allows researchers to observe how the piperidine ring flexes and how the orientation of its substituents changes, which is crucial for understanding receptor interaction. nih.govdiva-portal.org

Machine Learning Approaches: Recently developed machine learning models, such as Dynamic Graph Score Matching (DGSM), are showing promise in predicting molecular conformations by modeling both local and long-range interactions between atoms. neurips.cc These methods can be more efficient than traditional physics-based simulations, especially for larger or more complex molecules. arxiv.org

These computational tools allow scientists to analyze the molecule's conformational preferences, such as the chair conformation of the piperidine ring, and the spatial arrangement of the critical phenyl and propionate (B1217596) groups, which are known to be vital for its analgesic function. acs.org

Table 1: Methodologies for Molecular Conformation Prediction

Methodology Description Application to this compound
Quantum Chemical Calculations Solves the Schrödinger equation to determine the electronic structure and energy of a molecule. Used to calculate the relative energies of different stereoisomers and rotational conformations (rotamers) to identify the most stable, low-energy states. acs.org
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules based on a force field that describes their interactions. Provides insights into the flexibility of the piperidine ring and the dynamic orientation of its substituents in a solvent, mimicking physiological conditions. mdpi.comnih.gov
Monte Carlo (MC) Methods Uses random sampling to explore the conformational space of a molecule to find low-energy structures. Can be used to search for a wide range of possible conformations and identify the most probable ones. mdpi.com
Machine Learning (ML) Models Algorithms trained on large datasets of known molecular structures to predict the conformation of new molecules. Emerging techniques that can rapidly generate accurate 3D structures from 2D molecular graphs, accelerating the initial stages of computational analysis. neurips.ccarxiv.org

Ligand-Receptor Docking and Binding Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a receptor to form a stable complex. techscience.comdovepress.combohrium.com For this compound, the primary pharmacological targets are opioid receptors, particularly the mu-opioid receptor (MOR), which mediates its analgesic effects. ontosight.ainih.govwikipedia.org Docking studies are crucial for visualizing and understanding the specific molecular interactions that drive this binding process. umaryland.edumdpi.com

The process involves placing the 3D structure of this compound into the binding site of the opioid receptor model. Algorithms then calculate the most stable binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). biomedpharmajournal.org These studies reveal key interactions:

Ionic Interaction: The protonated nitrogen atom in the piperidine ring of this compound forms a crucial ionic bond with a negatively charged amino acid residue, typically an aspartic acid (Asp), in the receptor's binding pocket. This interaction is a hallmark of many opioid ligands. escholarship.org

Hydrophobic Interactions: The phenyl group of this compound fits into a hydrophobic pocket within the receptor, forming van der Waals interactions with nonpolar amino acid residues. This is a significant contributor to binding affinity. escholarship.org

Hydrogen Bonding: The ester carbonyl oxygen in the propionate group can act as a hydrogen bond acceptor, forming additional stabilizing interactions with residues in the binding site.

These interactions are often visualized using software like BIOVIA Discovery Studio or PyMOL. techscience.combiomedpharmajournal.org Furthermore, opioid receptors are known to interact with other receptors and cellular proteins, such as adrenergic receptors and G-proteins, which can modulate their function. nih.govnih.govmdpi.com Computational models help to explore how these interactions might influence the binding and signaling of this compound.

Table 2: Key Ligand-Receptor Interactions for this compound

Interaction Type This compound Moiety Receptor Residues (Typical) Significance
Ionic Bond Protonated Piperidine Nitrogen Aspartic Acid (Asp) Anchors the ligand in the binding site; critical for initial recognition and high-affinity binding. escholarship.org
Hydrophobic Interaction Phenyl Group Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu), Isoleucine (Ile) Stabilizes the ligand within a nonpolar pocket, contributing significantly to binding affinity. escholarship.org
Hydrogen Bond Propionate Ester Oxygen Tyrosine (Tyr), Histidine (His) Provides additional binding specificity and strength.
Van der Waals Forces Methyl Groups Various nonpolar residues Contribute to the overall shape complementarity and stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net For this compound and its chemical relatives, QSAR studies are instrumental in identifying the key structural features that determine analgesic potency. scilit.comtandfonline.comnih.govnih.gov

The QSAR process involves several steps:

A dataset of this compound analogues with experimentally measured analgesic activities is compiled. tandfonline.com

For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. benthamdirect.commdpi.com

Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. tandfonline.comnih.govbenthamdirect.com

Studies on piperidine derivatives have shown that certain descriptors are consistently important for their activity. benthamdirect.comnih.gov For instance, descriptors related to the molecule's hydrophobicity (affecting its ability to cross the blood-brain barrier) and the presence of hydrogen bond donors/acceptors are often critical. researchgate.netnih.gov The resulting QSAR models can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing and guiding the design of more potent analgesics. mdpi.comnih.gov

Table 3: Common Molecular Descriptors in QSAR Models of Piperidine Derivatives

Descriptor Class Example Descriptor Physicochemical Meaning Relevance to Activity
Constitutional Molecular Weight (MW) Size and mass of the molecule. Influences absorption, distribution, and receptor fit. bohrium.com
Topological Balaban J Index Describes the branching and connectivity of the molecular skeleton. Relates to molecular shape and accessibility to the receptor site. nih.gov
Physicochemical LogP (Octanol-Water Partition Coefficient) Lipophilicity or hydrophobicity of the molecule. Crucial for crossing the blood-brain barrier to reach CNS targets. researchgate.net
Electronic Dipole Moment Measures the overall polarity of the molecule. Influences long-range interactions with the receptor. researchgate.net
Quantum Chemical HOMO/LUMO Energies Energy of the highest occupied/lowest unoccupied molecular orbitals. Relates to the molecule's reactivity and ability to participate in charge-transfer interactions.
3D-QSAR (CoMFA/CoMSIA) Steric and Electrostatic Fields 3D fields surrounding the molecule representing its shape and charge distribution. Provides a detailed 3D map of which spatial regions are important for activity. benthamdirect.com

In Silico Prediction of Biological Activity Spectra and Potential Molecular Targets for Novel Piperidine Derivatives

While this compound is known primarily as an analgesic, the piperidine scaffold it is built upon is a versatile chemical structure found in a wide array of pharmacologically active compounds. clinmedkaz.orgclinmedkaz.org Modern computational tools allow researchers to predict the full spectrum of potential biological activities for novel piperidine derivatives beyond their intended target. This in silico screening helps identify new therapeutic opportunities and potential off-target effects early in the drug discovery process. clinmedkaz.orgsphinxsai.com

Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are widely used for this purpose. clinmedkaz.orgclinmedkaz.org

PASS analyzes the structure of a query molecule and predicts a wide range of biological activities (e.g., anti-inflammatory, antimicrobial, anticancer, neurological effects) with a certain probability. clinmedkaz.org For piperidine derivatives, PASS analysis has predicted potential for use in treating neurodegenerative diseases like Parkinson's, as well as antimicrobial and anti-inflammatory applications. clinmedkaz.org

SwissTargetPrediction identifies the most probable protein targets for a given molecule by comparing it to a database of known active ligands. clinmedkaz.org This can reveal unexpected molecular targets, such as various enzymes, ion channels, and transport systems, suggesting new avenues for research. clinmedkaz.orgclinmedkaz.org

These predictive studies are invaluable for hypothesis generation. For example, in silico screening of novel piperidine derivatives might suggest they could act as kinase inhibitors or have applications in treating central nervous system disorders, guiding subsequent experimental validation. benthamdirect.comclinmedkaz.orgmdpi.com

Table 4: Examples of Predicted Biological Activities for Piperidine Scaffolds

Predicted Activity/Target Class Computational Tool Used Potential Therapeutic Application Reference
Enzyme Inhibition SwissTargetPrediction, PASS Cancer, Inflammation clinmedkaz.orgclinmedkaz.org
GPCR Ligand Activity Molinspiration, SwissTargetPrediction Various CNS disorders, Pain clinmedkaz.orgmdpi.com
Ion Channel Modulation SwissTargetPrediction Arrhythmia, Local Anesthesia clinmedkaz.orgclinmedkaz.org
Neurotransmitter Uptake Inhibition PASS Treatment of CNS diseases (e.g., Parkinson's) clinmedkaz.org
Antimicrobial/Antiviral Activity PASS Infectious Diseases clinmedkaz.org
Anticancer Activity PASS, Docking Studies Oncology benthamdirect.comclinmedkaz.org

Chemoinformatic Analysis and Database Integration for Structure-Property Correlations

Chemoinformatics is a field that combines chemistry, computer science, and information science to store, analyze, and retrieve chemical information. nih.gov In the context of this compound research, chemoinformatics provides the essential framework for managing the vast amounts of data generated from both computational modeling and experimental assays. researchgate.net

The core of chemoinformatics involves the use of specialized databases and software to establish clear correlations between a molecule's structure and its physicochemical or biological properties (Structure-Property Correlations). nih.gov

Key aspects of this process include:

Database Integration: Public and private databases like ChEMBL, PubChem, and ZINC serve as large repositories for chemical structures and associated biological data. biomedpharmajournal.orgfrontiersin.org Researchers can mine these databases for compounds similar to this compound to expand their datasets for QSAR or other modeling studies.

Chemical Fingerprinting: Molecules are converted into "fingerprints," which are binary strings or numerical vectors representing their structural features. These fingerprints allow for rapid similarity searching and clustering of large chemical libraries. nih.gov

Workflow Automation: Chemoinformatic workflows automate the process of data analysis, from calculating molecular descriptors and building predictive models to virtual screening of compound libraries. nih.govnih.gov This streamlines the drug discovery pipeline, making it faster and more efficient.

Data Visualization: Tools are used to visualize complex, high-dimensional chemical data, helping researchers to identify trends and relationships between chemical space and biological activity. researchgate.net

By integrating data from molecular simulations, docking studies, QSAR models, and experimental results, chemoinformatic analysis provides a holistic view of the structure-activity landscape. This comprehensive approach is crucial for understanding the properties of this compound and for the rational design of novel piperidine-based therapeutics with desired efficacy and safety profiles. researchgate.netfrontiersin.org

Table 5: Typical Chemoinformatic Workflow for Drug Discovery

Step Description Tools and Techniques
1. Data Collection & Curation Gathering chemical structures and associated biological activity data from various sources (e.g., literature, databases). PubChem, ChEMBL, ZINC, internal databases. biomedpharmajournal.orgfrontiersin.org
2. Feature Extraction Calculating molecular descriptors and fingerprints for each compound in the dataset. PaDEL, DRAGON, RDKit. nih.govnih.gov
3. Model Building Developing predictive models (e.g., QSAR, machine learning) to correlate structural features with activity. Multiple Linear Regression, Support Vector Machines (SVM), Neural Networks. nih.govnih.gov
4. Model Validation Assessing the statistical robustness and predictive power of the model using internal and external validation sets. Cross-validation, calculation of r², Q². tandfonline.com
5. Virtual Screening Using the validated model to screen large virtual libraries of compounds to identify potential hits. Docking software (AutoDock), QSAR models. nih.gov
6. Hit Prioritization & Analysis Ranking the hits based on predicted activity, drug-likeness, and ADMET properties for further experimental testing. ADMET prediction software, similarity analysis. researchgate.netsphinxsai.com

Future Research Directions and Unexplored Areas

Development of Novel Alpha-Promedol Analogues with Modulated Receptor Selectivity or Bias

The development of novel analogues of this compound represents a promising frontier for tailoring its pharmacological effects. Research efforts could be directed toward designing compounds with modulated selectivity for different opioid receptors (μ, δ, and κ) or biased agonism. Biased agonists preferentially activate specific intracellular signaling pathways over others upon binding to a receptor. For this compound, this could theoretically lead to the separation of desired analgesic effects from adverse reactions.

Future research could involve the synthesis of analogues by modifying the core piperidine (B6355638) structure. For example, altering the N-methyl group or the propoxy group could influence receptor affinity and signaling outcomes. Drawing parallels from research on other opioids like fentanyl and enkephalin, where modifications to create bifunctional ligands with mixed μ/δ agonist activity have been explored, similar strategies could be applied to the this compound scaffold. nih.gov The goal would be to create derivatives that may offer a better therapeutic window by fine-tuning their interaction with opioid receptors and their subsequent signaling cascades. nih.gov

Exploration of Innovative and Sustainable Synthetic Routes for this compound and its Derivatives

Investigating new synthetic methodologies for this compound and its derivatives is crucial for improving efficiency, scalability, and sustainability. nih.gov Traditional multi-step syntheses can be resource-intensive and generate significant waste. Future research should focus on developing more streamlined and environmentally benign synthetic routes.

Potential areas of innovation include the application of flow chemistry, which can offer better control over reaction parameters and improve safety and scalability. Furthermore, the development of novel catalytic systems, such as those using earth-abundant metals, could replace less sustainable reagents. The exploration of chemoenzymatic strategies, which utilize enzymes for specific transformations, could also lead to more efficient and stereoselective syntheses. These modern synthetic approaches could significantly reduce the cost and environmental impact of producing this compound and its future analogues. preprints.orgmdpi.comresearchgate.net

Advancement of Stereoselective Synthesis Strategies for Specific this compound Enantiomers

The stereochemistry of this compound is a critical determinant of its biological activity. This compound has three chiral centers, and research has demonstrated a significant difference in the analgesic potency of its enantiomers. Specifically, the (+)-(2R,4S,5S) enantiomer is reported to be approximately 20 times more potent than morphine, whereas its mirror image, the (-)-(2S,4R,5R)-enantiomer, is essentially inactive. nih.gov

This pronounced stereoselectivity underscores the need for advanced stereoselective synthesis strategies. Future work should aim to develop methods that can produce the desired (+)-(2R,4S,5S) enantiomer in high optical purity, avoiding the formation of the inactive enantiomer. This would not only maximize the therapeutic efficacy but also reduce the metabolic burden associated with an inactive isomer. Techniques such as asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions could be pivotal in achieving this goal, providing a more refined and potent therapeutic agent. nih.govmdpi.com

Comprehensive Elucidation of Metabolic Fate in Diverse Preclinical Models to Inform Drug Design

A thorough understanding of a drug's metabolic fate is fundamental for preclinical development. nih.gov For promedol, the primary metabolic pathway is known to be N-demethylation of the piperidine ring, resulting in the formation of norpromedol. butlerov.com However, a more comprehensive metabolic profile is needed.

Future research should employ a diverse range of preclinical models, including primary human hepatocytes, liver microsomes, and various animal species, to create a complete picture of its biotransformation. nih.gov These studies would aim to identify all major and minor metabolites and the enzymes responsible for their formation, such as cytochrome P450 isoforms. Understanding potential interspecies differences in metabolism is crucial for accurately extrapolating preclinical data to humans. This detailed metabolic information would be invaluable for informing the design of new analogues with improved pharmacokinetic properties, such as enhanced metabolic stability or a reduced potential for drug-drug interactions.

Refinement and Miniaturization of Analytical Methods for Ultra-Trace Detection of this compound and its Metabolites

Sensitive and specific analytical methods are essential for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Current methods for the detection of promedol often utilize gas chromatography-mass spectrometry (GC-MS). butlerov.comresearchgate.net While effective, there is a continuous need for refinement to achieve lower limits of detection and quantification, especially for ultra-trace amounts in complex biological matrices like blood and urine.

Future research should focus on advancing these methods. The development of ultra-performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) assays could offer enhanced sensitivity and specificity. nih.gov Furthermore, the miniaturization of sample preparation techniques, such as solid-phase microextraction or the development of lab-on-a-chip technologies, could reduce sample volume requirements and analysis time. These advancements would enable more precise pharmacokinetic profiling and the detection of minute quantities of the compound and its metabolites.

Application of Advanced "Omics" Technologies (e.g., Proteomics, Metabolomics) in this compound Mechanism Research

To gain a deeper, systemic understanding of this compound's mechanism of action, future research should leverage advanced "omics" technologies. nih.govnih.govworldscholarsreview.org These high-throughput methods provide a global view of molecular changes within a biological system in response to a drug.

Proteomics can be used to identify changes in protein expression and post-translational modifications in neuronal cells or tissues following exposure to this compound. This could reveal downstream signaling pathways and novel protein targets affected by the compound beyond its primary interaction with opioid receptors.

Metabolomics can analyze changes in the profiles of endogenous metabolites, offering insights into how this compound perturbs cellular metabolic networks. nih.gov

Transcriptomics can assess changes in gene expression, providing a broad overview of the cellular response to the drug. biobide.com

By integrating data from these omics platforms, researchers can construct a more comprehensive model of this compound's biological effects, potentially uncovering novel mechanisms of action and identifying biomarkers for its effects. biobide.commdpi.com

Further Computational Modeling to Predict Novel this compound Derivatives with Desired Pharmacological Profiles

Computational modeling and molecular simulation are powerful tools in modern drug design that can accelerate the discovery of new therapeutic agents. Future research should increasingly apply these techniques to the study of this compound. Molecular docking and dynamics simulations can be used to model the interaction of this compound and its potential derivatives with opioid receptors at an atomic level.

These models can help predict how specific structural modifications would alter binding affinity, conformational stability, and receptor selectivity. nih.gov For instance, computational methods can be employed to design derivatives with altered physicochemical properties, such as pKa, to potentially modify their behavior in different physiological environments. nih.gov By screening virtual libraries of this compound analogues in silico, researchers can prioritize the synthesis of compounds with the most promising predicted pharmacological profiles, saving significant time and resources in the drug discovery pipeline.

Q & A

Q. How can Bayesian adaptive trial designs optimize this compound’s dose-finding in early-phase clinical trials?

  • Methodological Answer: Use a continual reassessment method (CRM) to update dose-toxicity models in real time. Define priors based on preclinical data and iteratively adjust posterior probabilities. Incorporate utility functions to balance efficacy and safety endpoints, ensuring dynamic allocation of patients to optimal doses .

Data Interpretation & Reporting

Q. How should researchers address outliers in this compound’s pharmacokinetic datasets?

  • Methodological Answer: Apply the Grubbs’ test or Dixon’s Q-test to identify statistical outliers. Investigate biological plausibility (e.g., CYP2D6 polymorphisms) before exclusion. Use robust regression methods (e.g., Huber loss) if outliers are retained. Report all excluded data points and rationale in supplementary materials .

Q. What frameworks ensure reproducibility in this compound’s preclinical efficacy studies?

  • Methodological Answer: Adopt the ARRIVE 2.0 guidelines for experimental design transparency. Pre-register protocols on platforms like Open Science Framework (OSF). Share raw data, code, and materials via repositories like Figshare or Zenodo. Use electronic lab notebooks (ELNs) for real-time data tracking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.